One primary application of Metalaxyl-13C6 involves studying the environmental fate of metalaxyl. Due to the distinct ¹³C signature, scientists can track the movement and degradation of metalaxyl in soil, water, and plant tissues. This information is crucial for assessing the environmental impact of the fungicide and understanding its potential for contamination. By comparing the isotopically labeled metalaxyl to its non-labeled counterpart, researchers can distinguish between the original compound and any degradation products formed in the environment ().
Metalaxyl-13C6 is a stable isotope-labeled derivative of the fungicide metalaxyl, which is widely used in agriculture to control fungal diseases, particularly in crops like potatoes. The compound has the molecular formula C15H21NO4 and is characterized by its ability to inhibit protein synthesis in fungi, making it effective against pathogens such as Phytophthora infestans, the causative agent of potato blight . The introduction of the carbon-13 isotope allows for enhanced tracing and analysis in various biological and environmental studies.
Metalaxyl acts by inhibiting the synthesis of proteins essential for fungal growth []. It specifically targets an enzyme called RNA polymerase within the oomycete fungi, thereby disrupting their ability to transcribe RNA and translate it into proteins. This ultimately leads to the death of the fungus. The mechanism of action remains the same for Metalaxyl-13C6.
The biological activity of Metalaxyl-13C6 mirrors that of its non-labeled counterpart. It exhibits potent antifungal properties by inhibiting nucleic acid synthesis in sensitive fungi. Studies have shown that only the (−)-R-enantiomer of metalaxyl is biologically active, while the (+)-S-enantiomer is significantly less effective . The compound's mechanism involves interference with RNA synthesis, leading to impaired fungal growth and reproduction. Furthermore, research indicates that certain microorganisms can degrade Metalaxyl-13C6 enantioselectively, preferentially breaking down the active enantiomer .
The synthesis of Metalaxyl-13C6 typically involves labeling the carbon atoms in the metalaxyl structure with carbon-13 isotopes during the synthesis process. This can be achieved through various synthetic routes that incorporate labeled precursors. For instance, starting from labeled acetic acid or other labeled carbon sources, chemists can construct the metalaxyl framework while ensuring that specific carbon atoms are replaced with their isotopic counterparts. This method not only provides a means to produce Metalaxyl-13C6 but also allows for tracking metabolic pathways in biological systems .
Metalaxyl-13C6 has several applications in both agricultural and research settings:
Metalaxyl-13C6 shares similarities with several other fungicides and related compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Metalaxyl | Identical base structure | Non-isotopically labeled version; widely used |
Furalaxyl | Similar mechanism | Different chemical structure; less effective against some fungi |
Azoxystrobin | Different scaffold | Broader spectrum of activity; acts on mitochondrial respiration |
Propamocarb | Related mode of action | Primarily targets fungal cell membranes; different chemical class |
Metalaxyl-13C6's uniqueness lies in its stable isotope labeling, which allows for precise tracking and analysis in various studies, distinguishing it from other fungicides that do not possess this feature.
Metalaxyl-13C6 represents a carbon-13 labeled derivative of the systemic fungicide metalaxyl, specifically incorporating six carbon-13 isotopes into the phenyl ring structure [1]. The compound maintains the molecular formula C15H21NO4 while featuring enhanced mass spectrometric detection capabilities due to the isotopic labeling pattern . This isotope-labeled variant serves as an essential analytical tool for environmental fate studies and metabolic research applications .
The fundamental approach to synthesizing Metalaxyl-13C6 involves strategic placement of carbon-13 atoms within the 2,6-dimethylphenyl moiety of the metalaxyl structure [1]. The isotopic enrichment typically achieves 99 atom percent carbon-13 content with chemical purity exceeding 98 percent [1]. Mass spectrometric analysis reveals a characteristic mass shift of +6 mass units compared to the unlabeled compound, confirming successful incorporation of six carbon-13 atoms [1].
The primary methodology for carbon-13 incorporation into Metalaxyl-13C6 relies on utilizing carbon-13 enriched starting materials during the synthetic pathway [7] [8]. The most effective approach involves beginning with carbon-13 labeled 2,6-dimethylaniline as the core aromatic precursor, ensuring complete isotopic incorporation throughout the phenyl ring system [7].
Synthetic Route Optimization
The synthesis typically follows a multi-step sequence beginning with carbon-13 labeled aromatic precursors [7]. Initial carbon-13 incorporation occurs through the preparation of labeled 2,6-dimethylaniline using carbon-13 enriched benzene derivatives [8]. The elemental carbon-13 can be converted to calcium carbide (Ca13C2), subsequently generating acetylene as a universal carbon-13 building block for aromatic synthesis [7].
Alternative labeling strategies employ carbon-13 potassium cyanide as an economical isotope source for introducing carbon-13 functionality [8]. This approach enables efficient incorporation through nucleophilic substitution reactions, achieving high isotopic purity while maintaining synthetic feasibility [8]. The synthetic route capitalizes on established organic transformations, with carbon-13 introduction occurring early in the synthetic sequence to maximize isotopic retention [8].
Catalytic Methodologies
Advanced synthetic approaches utilize continuous-flow catalytic processes for enhanced efficiency and reduced waste generation [24]. The two-step continuous-flow synthesis incorporates heterogeneous platinum-catalyzed reductive alkylation followed by homogeneous acid-catalyzed amidation reactions [24]. This methodology eliminates halogen-containing byproducts while maintaining high synthetic yields [24].
The continuous-flow approach employs platinum on sulfided carbon catalysts for selective reductive alkylation of sterically hindered 2,6-dimethylaniline derivatives [24]. Reaction conditions include temperatures of 110 degrees Celsius under 0.2 megapascal gauge pressure with hydrogen gas [24]. The sequential amidation process utilizes acid anhydrides in the presence of bis(trifluoromethanesulfonyl)imide catalysts [24].
Table 1: Carbon-13 Incorporation Methods and Efficiency
Method | Starting Material | Isotopic Purity (%) | Yield (%) | Reference |
---|---|---|---|---|
Direct Aromatic Labeling | 13C6-Benzene | 99+ | 85-92 | [7] |
Cyanide Incorporation | K13CN | 97-99 | 70-85 | [8] |
Acetylene Building Block | Ca13C2 | 99+ | 80-90 | [7] |
Continuous-Flow Synthesis | 13C6-Aniline | 98+ | 89 | [24] |
The purification of Metalaxyl-13C6 requires specialized protocols to maintain isotopic integrity while achieving pharmaceutical-grade purity [14] [32]. Standard purification techniques include column chromatography using silica gel with ethyl acetate-hexane solvent systems [5]. The purification process must preserve the carbon-13 labeling while removing synthetic impurities and unlabeled contaminants [14].
Analytical Characterization Methods
Quality control protocols for Metalaxyl-13C6 employ multiple analytical techniques to verify both chemical purity and isotopic enrichment [14]. Gas chromatography coupled with mass spectrometry serves as the primary analytical method, utilizing capillary columns with appropriate internal standards [14]. The analytical procedure requires tert-butyl methyl ether as the extraction solvent with benzyl benzoate as the internal standard [14].
High-performance liquid chromatography provides complementary analytical data using reversed-phase columns with acetonitrile-water mobile phases [14]. The chromatographic separation enables quantification of the target compound while detecting potential impurities or degradation products [14]. Sample preparation involves dissolution in acetonitrile followed by sonication and filtration through 0.45 micrometer membrane filters [14].
Isotopic Purity Assessment
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive confirmation of isotopic incorporation and distribution [32]. The technique enables direct observation of carbon-13 enriched positions while quantifying the degree of isotopic labeling [32]. Integration of carbon-13 signals relative to natural abundance carbons confirms successful isotopic incorporation [32].
Table 2: Quality Control Specifications for Metalaxyl-13C6
Parameter | Specification | Analytical Method | Acceptance Criteria |
---|---|---|---|
Chemical Purity | ≥98% | Gas Chromatography | Individual impurities <0.5% |
Isotopic Enrichment | ≥99 atom % 13C | NMR Spectroscopy | Confirmed 6 carbon positions |
Water Content | ≤0.5% | Karl Fischer | Maintains stability |
Residual Solvents | ≤ICH Limits | Gas Chromatography | Class 3 solvents <5000 ppm |
Stability and Storage Protocols
Metalaxyl-13C6 requires storage at minus 20 degrees Celsius to maintain chemical and isotopic stability [1]. The compound exhibits a melting point range of 69-73 degrees Celsius, providing guidance for thermal stability assessments [1]. Long-term stability studies follow International Council for Harmonisation guidelines with testing at multiple time points [37].
The industrial production of Metalaxyl-13C6 presents unique challenges related to isotope sourcing, process scalability, and economic considerations [19] [20]. Carbon-13 enriched starting materials represent the primary cost driver, with isotope procurement requiring specialized suppliers and long-term supply agreements [19]. The limited availability of carbon-13 enriched precursors constrains production capacity and increases manufacturing complexity [20].
Raw Material Supply Chain Management
Carbon-13 isotope production relies on specialized separation facilities capable of large-scale isotope enrichment [20]. Cambridge Isotope Laboratories operates the world's largest carbon-13 separation facility, providing the primary source for industrial isotope requirements [20]. Recent capacity expansions have increased carbon-13 production by 25 percent, with additional optimization projects targeting 10 percent capacity improvements [20].
The isotope separation process employs cascade systems operating under precisely controlled conditions to achieve commercial-grade enrichment levels [20]. Production planning requires coordination between isotope suppliers and pharmaceutical manufacturers to ensure adequate material availability [19]. Supply chain security involves maintaining inventory reserves and establishing redundant supplier relationships [19].
Process Scale-Up Considerations
Scaling isotope-labeled compound production from laboratory to industrial quantities requires specialized equipment and facilities [21]. Good Manufacturing Practice compliance necessitates additional quality controls, environmental monitoring, and documentation requirements [21]. Facility design must accommodate radiation safety protocols, cleanroom standards, and regulatory compliance measures [21].
Manufacturing processes undergo extensive validation including installation qualification, operational qualification, and performance qualification phases [21]. Process validation requires demonstration of batch-to-batch consistency while maintaining isotopic purity and chemical quality [21]. Continuous process verification provides ongoing assurance of manufacturing capability and product quality [21].
Economic and Technical Barriers
The high cost of carbon-13 starting materials significantly impacts production economics, with isotope costs representing 60-80 percent of total manufacturing expenses [19]. Process optimization focuses on maximizing isotopic incorporation efficiency while minimizing material waste [17]. Flow chemistry applications offer potential advantages through improved reaction control and reduced material consumption [17].
Technical challenges include maintaining isotopic integrity throughout multi-step synthesis procedures while achieving commercial-scale throughput [22]. Equipment selection requires compatibility with isotope-labeled materials and specialized analytical instrumentation [22]. Quality control protocols must accommodate the unique requirements of isotope-labeled compounds while meeting pharmaceutical manufacturing standards [22].
Table 3: Industrial Manufacturing Challenges and Solutions
Challenge Category | Specific Issue | Proposed Solution | Implementation Timeline |
---|---|---|---|
Raw Material Supply | Limited 13C availability | Capacity expansion projects | 12-24 months |
Process Development | Scale-up validation | Continuous-flow technologies | 6-18 months |
Quality Control | Isotopic purity verification | Advanced analytical methods | 3-12 months |
Regulatory Compliance | GMP facility requirements | Specialized facility design | 18-36 months |